molecular formula C17H19NO B12536275 N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide CAS No. 673492-84-7

N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide

Cat. No.: B12536275
CAS No.: 673492-84-7
M. Wt: 253.34 g/mol
InChI Key: NTXNKSVEAAFFED-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide is an organic compound characterized by the presence of two methyl groups on the phenyl ring and a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,3-dimethylaniline with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2,4-dimethylbenzamide
  • N-(3,5-dimethylphenyl)-2,4-dimethylbenzamide
  • N-(2,3-dimethylphenyl)-2-nitrobenzamide

Uniqueness

N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

673492-84-7

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO/c1-11-8-9-15(13(3)10-11)17(19)18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3,(H,18,19)

InChI Key

NTXNKSVEAAFFED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)C

Origin of Product

United States

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